1-(2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride
Description
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-1-yl)piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c15-12-7-9-16(10-8-12)14-6-5-11-3-1-2-4-13(11)14;;/h1-4,12,14H,5-10,15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMTVIRDSTZTAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N3CCC(CC3)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-(2,3-Dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride is a chemical compound that belongs to the piperidine class, characterized by its unique structure which includes a dihydroindene moiety. This compound has gained attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
The molecular formula of 1-(2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride is with a molecular weight of 252.79 g/mol. The compound exists as a dihydrochloride salt, which can enhance its solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₂Cl₂N₂ |
| Molecular Weight | 252.79 g/mol |
| IUPAC Name | 1-(2,3-dihydro-1H-indene-2-yl)piperidin-4-amine; dihydrochloride |
| CAS Number | 1332529-41-5 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the piperidine ring is significant for binding interactions, while the dihydroindene structure may contribute to its pharmacological effects.
Potential Targets:
- Neurotransmitter Receptors : The compound may act on neurotransmitter systems, potentially influencing dopaminergic or serotonergic pathways.
- Enzymatic Activity : It may modulate enzyme functions relevant to various metabolic pathways.
Antibacterial Activity
In studies evaluating the antibacterial properties of similar piperidine derivatives:
- Compounds demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
For example, a related study reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, indicating strong antibacterial potential .
Antifungal Activity
Similar derivatives have shown antifungal properties against various fungal strains. The mechanism often involves disruption of fungal cell wall synthesis or interference with cellular metabolism.
Study on Piperidine Derivatives
A comprehensive investigation into piperidine derivatives revealed that modifications on the piperidine ring significantly affect biological activity. For instance:
- Substituents such as halogens enhance antibacterial efficacy.
This suggests that structural optimization of 1-(2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride could yield compounds with improved therapeutic profiles .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Differences
- Substituent Effects: The dihydroindenyl group in the target compound provides a bicyclic aromatic system, enhancing lipophilicity compared to pyrimidinyl (electron-deficient) or benzyl (planar aromatic) analogs . Oxetanyl substituents improve solubility and metabolic stability due to the polar oxygen atom in the oxetane ring .
Physicochemical Properties
- Molecular Weight : The target compound (289.24 g/mol) falls within the mid-range, balancing bioavailability and synthetic feasibility. Higher molecular weight analogs (e.g., 323.30 g/mol for dimethoxybenzyl derivatives) may face challenges in permeability .
- Solubility : Methoxy groups in dimethoxybenzyl derivatives enhance water solubility, whereas the dihydroindenyl group increases lipid affinity .
Preparation Methods
Protection of 4-Piperidone Hydrochloride
- Objective: To protect the amine functionality of 4-piperidone hydrochloride to facilitate selective reactions.
- Procedure: React 4-piperidone hydrochloride with di-tert-butyl dicarbonate (Boc anhydride) in an aqueous acetone solution with sodium bicarbonate as base.
- Conditions: Room temperature, 24 hours stirring.
- Yield: Approximately 91-93% of N-tertbutyloxycarbonyl-4-piperidone is obtained as a white solid.
- Notes: The molar ratio of 4-piperidone hydrochloride, sodium bicarbonate, and di-tert-butyl dicarbonate is maintained at 1:1-3:1-3 to optimize yield.
Reductive Amination to Form 4-Amino-1-t-butoxycarbonylpiperidine
- Objective: Convert the protected piperidone to the corresponding amine derivative.
- Procedure: React the Boc-protected piperidone with ammonia in ethanol in the presence of titanium tetraisopropoxide under nitrogen atmosphere. Sodium borohydride is added portion-wise to reduce the intermediate imine.
- Conditions: Temperature controlled below 30°C, reaction time about 4 hours.
- Post-reaction workup: Quenching with concentrated ammonia, filtration, extraction with ethyl acetate, acid-base washes to purify.
- Yield: Approximately 81-82%.
- Notes: Careful temperature control is critical to avoid side reactions.
Coupling with 2-Chloro-3-pyridyl Carboxylic Acid
- Objective: Introduce the pyridyl moiety to the amino piperidine intermediate.
- Procedure: React 4-amino-1-t-butoxycarbonylpiperidine with 2-chloro-3-pyridyl carboxylic acid in dimethyl sulfoxide (DMSO) with sodium carbonate and catalytic potassium iodide.
- Conditions: Heated to 100°C under nitrogen, reaction completion monitored.
- Yield: Approximately 73% after recrystallization.
- Workup: Acidification to pH 4-5, filtration of precipitate, washing, and recrystallization from isopropanol/water.
Curtius Rearrangement to Form Final Product
- Objective: Convert the intermediate to the target 1-(2,3-dihydro-1H-inden-1-yl)piperidin-4-amine derivative.
- Procedure: Under inert atmosphere, react the acid intermediate with a nitrile reagent and base in toluene, reflux for 4-8 hours.
- Post-reaction: Remove solvent under reduced pressure, wash crude product with 20% aqueous acetic acid, recrystallize from ethyl acetate/methanol.
- Yield: Approximately 78%.
- Notes: This step involves a Curtius rearrangement, critical for ring closure and formation of the imidazol [4,5-b] pyridin-2-one core.
Summary Table of Preparation Steps
| Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Boc protection of 4-piperidone hydrochloride | 4-piperidone HCl, NaHCO3, di-tert-butyl dicarbonate, aqueous acetone, RT, 24 h | 91-93 | White solid, high purity |
| 2 | Reductive amination to 4-amino-Boc-piperidine | Ammonia ethanol, Ti(OiPr)4, NaBH4, N2 atmosphere, <30°C, 4 h | 81-82 | Temperature control critical |
| 3 | Coupling with 2-chloro-3-pyridyl carboxylic acid | DMSO, Na2CO3, KI catalyst, 100°C, N2, then acidify pH 4-5 | 73 | Recrystallization improves purity |
| 4 | Curtius rearrangement to final compound | Toluene, nitrile reagent, base, reflux 4-8 h, inert gas | 78 | Final recrystallization for purity |
Analysis of Preparation Methods
- Yield Efficiency: The overall process yields are moderate to high, with individual steps ranging from 73% to 93%, indicating efficient transformations.
- Reaction Conditions: Most reactions are performed under mild to moderate temperatures (room temperature to 100°C) with inert atmosphere protection to prevent oxidation or side reactions.
- Scalability: The use of common reagents like Boc anhydride, sodium borohydride, and DMSO, along with straightforward work-up procedures, suggests the methods are scalable for industrial production.
- Environmental and Safety Considerations: The method avoids highly toxic reagents and extreme conditions, favoring safer and greener chemistry practices, though the use of titanium tetraisopropoxide and sodium borohydride requires careful handling.
Research Findings and Improvements
- The described synthetic route was patented (CN106432232A) with detailed experimental embodiments confirming reproducibility and yield optimization.
- The protection and reductive amination steps are critical for selectivity and yield, with temperature and molar ratios finely tuned.
- The Curtius rearrangement step is essential for constructing the heterocyclic core, and solvent choice (toluene) and reaction time directly impact product purity.
- Recrystallization steps after key reactions significantly improve the purity and crystallinity of intermediates and final product.
Q & A
Q. What are the recommended methods for synthesizing 1-(2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride?
The compound can be synthesized via Mannich reactions , a common method for introducing amine groups into ketone or indene frameworks. For example:
- Use paraformaldehyde and phenethylamine hydrochloride as the amine component.
- React with acetophenone derivatives (e.g., halogenated or methyl-substituted ketones) under controlled pH and temperature .
- Purify the product via recrystallization or column chromatography. The dihydrochloride salt is typically formed by treating the free base with hydrochloric acid .
Q. How should researchers ensure safe handling and storage of this compound?
Based on safety data sheets (SDS):
- Handling : Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation or skin contact. Avoid open flames due to potential electrostatic discharge .
- Storage : Keep in a tightly sealed container in a dry, ventilated area. Temperatures should remain stable (room temperature recommended) .
Q. What analytical techniques are appropriate for characterizing its purity and structure?
- Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon environments to confirm the indene-piperidine scaffold.
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for the hydrochloride form).
- High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase columns and UV detection .
Q. How can researchers assess the compound’s stability under varying laboratory conditions?
- Conduct accelerated stability studies : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light.
- Monitor degradation via HPLC or TLC at intervals (e.g., 0, 1, 3, 6 months). Adjust storage protocols based on observed decomposition pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (30–80°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst loading.
- Response Surface Methodology (RSM) : Model interactions between parameters to identify optimal conditions. For example, higher yields may occur at 60°C in ethanol with a 1:1.2 molar ratio of indene to amine .
Q. What experimental design strategies are suitable for studying bioactivity across multiple variables?
- Split-Plot Designs : Assign primary variables (e.g., concentration) to main plots and secondary variables (e.g., pH, temperature) to subplots. This minimizes resource use while maximizing data granularity .
- Dose-Response Studies : Test logarithmic concentration ranges (1 nM–100 µM) to establish IC50/EC50 values in biological assays.
Q. How should discrepancies in physicochemical data between studies be addressed?
Q. What strategies are recommended for elucidating the compound’s mechanism of action?
- Receptor Binding Assays : Use radioligand displacement studies (e.g., ³H-labeled antagonists) to identify target affinity.
- Enzyme Inhibition Screens : Test against panels like kinases or GPCRs. Computational docking (e.g., AutoDock Vina) can predict binding modes to guide wet-lab experiments .
Q. How can researchers address limited toxicity data for this compound?
- In Vitro Tox Screens : Use HepG2 cells for hepatotoxicity or hERG assays for cardiotoxicity.
- Read-Across Methods : Compare structural analogs (e.g., piperidine derivatives) with established toxicity profiles. If GHS data are absent, assume worst-case precautions (e.g., Category 2 skin irritation) .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
